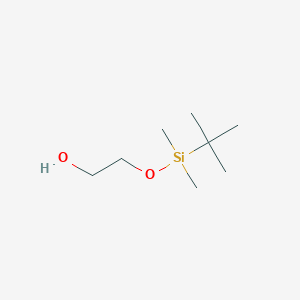

2-((tert-Butyldimethylsilyl)oxy)ethanol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Adrenaline can be synthesized through various methods. One common approach involves the resolution of racemic epinephrine. The synthesis typically starts with the precursor compound catechol, which undergoes a series of reactions including methylation and amination to form L-Adrenaline .

Industrial Production Methods: In industrial settings, L-Adrenaline is often produced through batch-wise processes. For instance, a stock solution of L-Adrenaline bitartrate is prepared by dissolving the compound in water and further diluting it in the mobile phase for calibration standards . The stability of the product is maintained through controlled storage conditions, ensuring a shelf-life of up to 36 months when refrigerated .

Analyse Des Réactions Chimiques

Types of Reactions: L-Adrenaline undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: L-Adrenaline can be oxidized to form adrenochrome, a reaction that typically involves the use of oxidizing agents such as potassium permanganate.

Reduction: Reduction of L-Adrenaline can lead to the formation of dihydroxyphenylalanine (DOPA).

Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups under specific conditions.

Major Products: The major products formed from these reactions include adrenochrome, DOPA, and various substituted derivatives of L-Adrenaline .

Applications De Recherche Scientifique

Organic Synthesis

TBDMS Ethers in Silylation Reactions:

The TBDMS group is widely employed as a protecting group for alcohols in organic synthesis. The high hydrolytic stability of the tert-butyldimethylsilyl (TBDMS) ether makes it particularly useful for protecting alcohol functionalities during multi-step synthetic procedures. Research indicates that the TBDMS ether can be efficiently introduced using silylation reactions involving TBDMS chloride and imidazole, leading to high yields of protected alcohols .

Deprotection Strategies:

The removal of TBDMS groups is essential for the regeneration of free alcohols. Various methods have been developed for this purpose, including:

- Catalytic Fluoride Method: Utilizes fluoride ions in mixed organic-aqueous solutions to cleave silicon-oxygen bonds selectively .

- Oxone Treatment: Aqueous methanolic solutions of Oxone can deprotect primary TBDMS ethers under mild conditions, allowing other functional groups to remain intact .

Chromatographic Applications

High-Performance Liquid Chromatography (HPLC):

2-((tert-Butyldimethylsilyl)oxy)ethanol is effectively analyzed using HPLC techniques. A reverse phase HPLC method has been established using a mobile phase composed of acetonitrile, water, and phosphoric acid. This method allows for the separation and analysis of TBDMS-ethanol and its derivatives, making it suitable for pharmacokinetic studies and impurity isolation .

Ultra-Performance Liquid Chromatography (UPLC):

For faster analysis, smaller particle columns can be employed in UPLC setups. This scalability enhances the efficiency of separating compounds in complex mixtures and is particularly beneficial in pharmaceutical applications .

Case Study 1: Silylation Efficiency

A study demonstrated the efficiency of TBDMS ethers in protecting alcohols during complex synthetic routes. The use of imidazole as a catalyst with TBDMS chloride yielded high conversions with minimal side products . This highlights the compound's utility in multi-step organic syntheses.

Case Study 2: Chromatographic Analysis

In another research project, the application of TBDMS-ethanol in HPLC was explored to analyze drug formulations. The method provided reliable separation and quantification of active pharmaceutical ingredients (APIs), underscoring its relevance in quality control processes within pharmaceutical industries .

Mécanisme D'action

L-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors. There are two main types of adrenergic receptors: alpha (α) and beta (β). L-Adrenaline binds to these receptors, triggering a cascade of intracellular events that lead to increased heart rate, vasoconstriction, and bronchodilation . This mechanism is crucial for the body’s rapid response to stress and emergencies .

Comparaison Avec Des Composés Similaires

Uniqueness of L-Adrenaline: L-Adrenaline is unique in its ability to act on both alpha and beta adrenergic receptors, making it highly effective in emergency medical situations. Its rapid onset of action and wide range of physiological effects distinguish it from other catecholamines .

Activité Biologique

2-((tert-Butyldimethylsilyl)oxy)ethanol, a silane-derived compound, has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHOSi, with a molecular weight of approximately 176.33 g/mol. The presence of a tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry and biological studies .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cell Proliferation Inhibition : Studies have indicated that compounds with similar silyl ether functionalities exhibit antiproliferative effects on cancer cell lines. The TBDMS group may enhance the compound's ability to interact with cellular targets, disrupting normal cell cycle progression .

- Tubulin Destabilization : Related compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

- Chemical Stability : The TBDMS group contributes to the chemical stability of the compound under various conditions, allowing for prolonged activity in biological systems .

Antiproliferative Effects

A study evaluated the antiproliferative effects of various TBDMS-containing compounds on human breast cancer cell lines (MCF-7). The results indicated that these compounds significantly inhibited cell growth, with IC values ranging from 10 nM to 33 nM. Notably, the mechanism involved disruption of microtubule dynamics, leading to G2/M phase arrest and subsequent apoptosis .

Table 1: Antiproliferative Activity of TBDMS Compounds

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 23 - 33 | Tubulin destabilization |

| Related TBDMS compound | MDA-MB-231 | 10 - 20 | Cell cycle arrest |

| Other analogs | Various | 10 - 50 | Antiproliferative |

Synthesis and Applications

The synthesis of this compound often involves protecting group strategies that enhance its utility in organic synthesis. For example, it can serve as a precursor for more complex molecules in medicinal chemistry, particularly in developing new anticancer agents .

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYAGNPMQVHYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456535 | |

| Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102229-10-7 | |

| Record name | 2-(tert-Butyldimethylsiloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102229-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butyl(dimethyl)silyl)oxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.